Vilsmeier-Haack Formylation: Regioselective C5 Aldehyde Installation vs. 2-Aminobenzonitrile
2-Amino-5-formylbenzonitrile is synthesized via Vilsmeier-Haack formylation of 2-aminobenzonitrile, wherein DMF and POCl3 generate an electrophilic iminium species that attacks the para-position (C5) relative to the amino group. This regioselectivity is predictable and controllable, producing a single aldehyde isomer . In contrast, unmodified 2-aminobenzonitrile contains no aldehyde group and therefore has zero capacity for carbonyl-dependent transformations such as imine formation, aldol condensations, or reductive aminations.
| Evidence Dimension | Functional group presence: aldehyde reactivity capacity |
|---|---|
| Target Compound Data | One reactive aldehyde group at C5 position (present) |
| Comparator Or Baseline | 2-Aminobenzonitrile: zero aldehyde groups (absent) |
| Quantified Difference | Qualitative difference: aldehyde group present vs. absent |
| Conditions | Structural comparison |
Why This Matters
Procurement of the specific 5-formyl derivative is mandatory for any synthetic route requiring both ortho-amino and para-aldehyde functionality; 2-aminobenzonitrile cannot substitute.
